3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a dihydropyrimidinone core, and multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reductive amination of a suitable precursor with benzylpiperazine. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the process is usually carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group on the phenyl ring can be oxidized to form an ethyl ester.
Reduction: : The piperazine ring can be reduced to form a piperidine derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
Oxidation: : Formation of ethyl esters.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted piperazines or piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural complexity allows it to bind to various enzymes and receptors, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, such as neurological disorders or infections.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it binds to an enzyme, it may inhibit or activate the enzyme's activity by interacting with its active site. The molecular pathways involved would vary based on the target, but could include signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: : This compound shares the benzylpiperazine moiety but has a different core structure.
2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde: : Another compound with a benzylpiperazine group, but with a pyridine ring instead of a dihydropyrimidinone core.
Uniqueness
The uniqueness of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one lies in its combination of structural features, which provide it with distinct chemical and biological properties compared to similar compounds. Its dihydropyrimidinone core and multiple substituents make it a versatile intermediate for various applications.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-32-22-10-8-21(9-11-22)23-16-24(30)29(19-26-23)18-25(31)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16,19H,2,12-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVFDQEJVJJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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